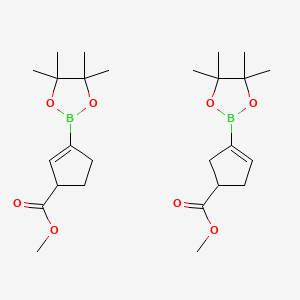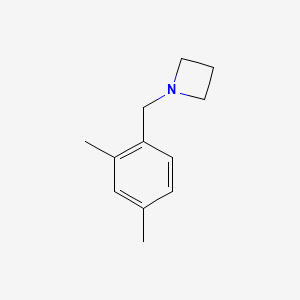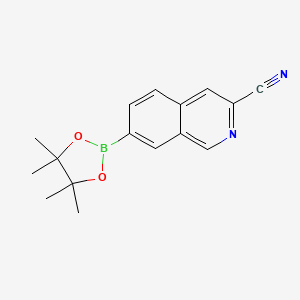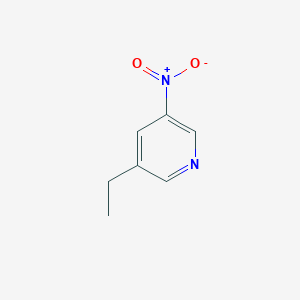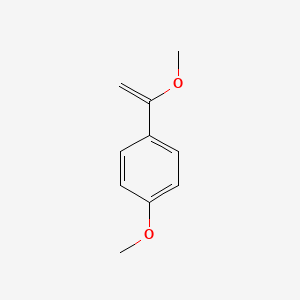
Benzene, 1-methoxy-4-(1-methoxyethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-(1-methoxyethenyl)-: is an organic compound with the molecular formula C9H10O 1-Methoxy-1-phenylethene or 1-Methoxyvinylbenzene . This compound features a benzene ring substituted with a methoxy group (-OCH3) and a methoxyethenyl group (-CH2CH2OCH3).
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl iodide followed by hydrolysis to form the desired compound.
Friedel-Crafts Alkylation: This involves the alkylation of benzene with methoxyethene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of Benzene, 1-methoxy-4-(1-methoxyethenyl)- typically involves large-scale chemical synthesis using the above-mentioned methods, optimized for efficiency and yield.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1-methoxyethenyl)- can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzene derivatives with fewer oxygen atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives with fewer oxygen atoms.
Substitution: Various functionalized benzene derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene, 1-methoxy-4-(1-methoxyethenyl)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Benzene, 1-methoxy-4-methyl-: (p-Methylanisole)
Benzene, 1-methoxy-4-(1-methoxyethyl)-: (1-Methoxy-4-(1-methoxyethyl)benzene)
Uniqueness: Benzene, 1-methoxy-4-(1-methoxyethenyl)- is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.
Propriétés
Numéro CAS |
51440-56-3 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-methoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-7H,1H2,2-3H3 |
Clé InChI |
AVQPWRZDVLERPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
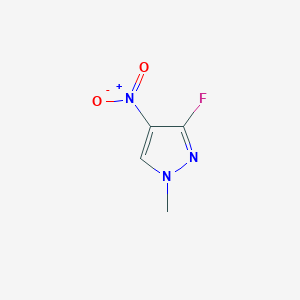
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
